N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide (ML293) is a novel, selective, and brain-penetrant positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4). [, , ] This compound represents a new structural class of M4 PAMs and has demonstrated promising potential for further investigation as a therapeutic agent for various neurological and psychiatric disorders. [, , ]
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of benzo-fused heterocycles, which are known for their diverse biological activities, including their role as positive allosteric modulators of muscarinic receptors. The specific structure of this compound allows for selective interaction with biological targets, making it a subject of interest for drug development.
The compound was first described in scientific literature focusing on the discovery and development of novel M(4) positive allosteric modulators, particularly in relation to their efficacy and selectivity at human muscarinic receptors . Various patents have also been filed concerning derivatives of this compound, highlighting its potential utility in pharmaceutical formulations .
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide can be classified as:
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide involves several key steps typically utilized in organic synthesis. The general approach includes:
The synthesis can be optimized through variations in reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide features:
The molecular formula is CHNOS, with a molecular weight of approximately 230.32 g/mol. The structural representation can be depicted using standard chemical drawing software or visualized through computational chemistry tools.
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions can be utilized for further modifications to enhance pharmacological properties or alter selectivity towards specific biological targets.
The mechanism of action for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide primarily involves its role as a positive allosteric modulator at muscarinic receptors. By binding to an allosteric site on the receptor, it enhances the effect of endogenous agonists without directly activating the receptor itself.
In studies, this compound exhibited an EC50 value of approximately 1.3 µM at the human M4 receptor, indicating its potency and efficacy . Additionally, it demonstrated favorable pharmacokinetic properties in vivo.
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is expected to be a solid at room temperature with moderate solubility in organic solvents due to its lipophilic nature imparted by the methoxy group.
Key chemical properties include:
Further studies would be required to establish comprehensive data on these properties.
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide has potential applications in:
This compound represents a promising candidate for further exploration in drug discovery efforts aimed at treating conditions modulated by muscarinic receptors.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7